molecular formula C16H22N4O2 B1447570 tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1227954-63-3

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No. B1447570
CAS RN: 1227954-63-3
M. Wt: 302.37 g/mol
InChI Key: YODWRULSTJVOKA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate, also known as 4-cyano-2-pyridin-1-yl-1,4-diazepane-1-carboxylic acid tert-butyl ester, is an organic compound that is synthesized by the reaction of tert-butyl 4-cyano-2-pyridinecarboxylate with a base, such as sodium hydroxide. It is a white powder that is soluble in water and organic solvents. It has a molecular weight of 252.3 g/mol and a melting point of 80-82°C.

Scientific Research Applications

Anti-Inflammatory Applications

The anti-inflammatory properties of this compound have been studied, especially in the context of retinal ischemia . It has shown promise in reducing the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells .

Antimicrobial Activity

Derivatives of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate have been synthesized and evaluated for their antibacterial and antifungal activities . These studies are crucial for the development of new antimicrobial agents in the fight against resistant strains of bacteria and fungi .

Chemical Synthesis: Building Block for Organic Compounds

This compound serves as a versatile building block in the synthesis of a wide range of organic compounds, including amides, sulphonamides, and Schiff’s bases . Its utility in chemical synthesis stems from its conformational flexibility and the presence of reactive functional groups that facilitate various chemical transformations .

Biocatalysis: Enhancing Enzymatic Reactions

The tert-butyl group within this compound has been recognized for its potential in biocatalytic processes . Its unique reactivity pattern can be exploited to enhance enzymatic reactions, which is valuable in both synthetic chemistry and biotechnological applications .

properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-11-13(12-17)5-6-18-14/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODWRULSTJVOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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